Anirolac

描述

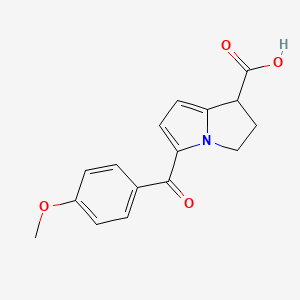

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-21-11-4-2-10(3-5-11)15(18)14-7-6-13-12(16(19)20)8-9-17(13)14/h2-7,12H,8-9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOZYYOUKGGSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C3N2CCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867239 | |

| Record name | 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66635-85-6 | |

| Record name | Anirolac [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANIROLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9B9E35WUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anirolac mechanism of action on cyclooxygenase pathways

An in-depth analysis of the mechanism of action of "Anirolac" on cyclooxygenase (COX) pathways is not possible at this time, as no significant scientific literature or data could be retrieved for a compound with this name. Searches for "this compound" in comprehensive scientific and medical databases did not yield information on its chemical structure, pharmacological properties, or specific effects on COX-1 and COX-2 enzymes.

It is possible that "this compound" may be a typographical error, a developmental code name for a compound that was not advanced, a discontinued (B1498344) drug, or a very new compound for which data is not yet publicly available.

To provide a detailed technical guide as requested, clarification on the correct name of the drug is required. Should a viable drug name be provided, a thorough guide can be developed, encompassing:

-

Mechanism of Action: A detailed explanation of how the drug interacts with COX-1 and COX-2.

-

Quantitative Data: A summary of inhibitory concentrations (e.g., IC50 values) in tabular format.

-

Experimental Protocols: A description of the methodologies used to determine its COX inhibitory activity.

-

Visualizations: Diagrams of the relevant signaling pathways and experimental workflows.

Without specific information on "this compound," a general overview of cyclooxygenase pathways and their inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) can be provided as a substitute.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory process through their role in the synthesis of prostanoids, which are potent lipid mediators.[1]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that are involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[2]

-

COX-2 is typically an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli like cytokines and growth factors.[2] The prostanoids produced by COX-2 contribute to the cardinal signs of inflammation: pain, fever, and swelling.[3]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are largely due to the inhibition of COX-1.[3]

Signaling Pathway of Prostanoid Synthesis

The synthesis of prostanoids begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the cyclooxygenase and peroxidase activities of the COX enzymes. PGH2 is subsequently converted to various bioactive prostanoids, including prostaglandins (B1171923) (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) (TXA2), by specific synthases.

Below is a generalized diagram of the cyclooxygenase pathway.

References

Synthesis and Chemical Properties of Anirolac (RS37326): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anirolac, also known as RS37326, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrrolizine carboxylic acid class. Like other NSAIDs, its therapeutic effects are derived from the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical properties, and its mechanism of action. The information is intended to support researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties of this compound (RS37326)

This compound is a racemic mixture with the chemical formula C₁₆H₁₅NO₄.[1] Its IUPAC name is 5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | MedKoo Biosciences |

| Synonyms | RS-37326, RS 37326 | MedKoo Biosciences |

| Molecular Formula | C₁₆H₁₅NO₄ | [1] |

| Molecular Weight | 285.29 g/mol | ChemicalBook |

| Appearance | Solid | MedchemExpress |

| Color | Off-white to light brown | MedchemExpress |

| Boiling Point (Predicted) | 532.6±50.0 °C | ChemicalBook |

| pKa (Predicted) | 4.27±0.20 | ChemicalBook |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

Synthesis of this compound (RS37326)

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 2-(4-methoxybenzoyl)pyrrole (Intermediate 1)

This step involves the Friedel-Crafts acylation of pyrrole (B145914) with 4-methoxybenzoyl chloride.

-

Reactants: Pyrrole, 4-methoxybenzoyl chloride, and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

-

Procedure:

-

To a solution of pyrrole in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene), add the Lewis acid catalyst portion-wise at a low temperature (0-5 °C) under an inert atmosphere.

-

Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(4-methoxybenzoyl)pyrrole.

-

Step 2: Synthesis of Diethyl 5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (Intermediate 2)

This step involves the construction of the pyrrolizine ring system.

-

Reactants: 2-(4-methoxybenzoyl)pyrrole (Intermediate 1), diethyl 2-(bromomethyl)acrylate.

-

Procedure:

-

React Intermediate 1 with a suitable reagent to form a pyrrole-N-acetic acid ester derivative.

-

Subsequent intramolecular cyclization, potentially via a Dieckmann condensation or a similar method, would form the pyrrolizine core. A more direct approach, as suggested by patents for related compounds, involves the reaction of the 2-aroylpyrrole with a suitable C4-building block. For instance, reaction with diethyl 2-(bromomethyl)acrylate in the presence of a base can lead to the formation of the pyrrolizine dicarboxylate.

-

The reaction mixture is typically heated in a suitable solvent until the starting material is consumed.

-

After cooling, the product is isolated by extraction and purified by chromatography.

-

Step 3: Synthesis of this compound

This final step involves the hydrolysis and decarboxylation of the dicarboxylate intermediate.

-

Reactants: Diethyl 5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (Intermediate 2), a strong base (e.g., sodium hydroxide), and a strong acid (e.g., hydrochloric acid).

-

Procedure:

-

Treat Intermediate 2 with an aqueous solution of a strong base (e.g., 20% sodium hydroxide) and heat the mixture to reflux to facilitate the hydrolysis of the ester groups.

-

After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify it with a strong acid (e.g., concentrated hydrochloric acid).

-

The acidification will induce the decarboxylation of the resulting dicarboxylic acid to yield this compound.

-

The precipitated solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Logical Workflow for this compound Synthesis

References

In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Anirolac in vivo

A comprehensive review of publicly available scientific literature reveals a significant lack of detailed in vivo pharmacokinetic and bioavailability data for the nonsteroidal anti-inflammatory drug (NSAID) Anirolac. Despite efforts to collate information for researchers, scientists, and drug development professionals, no sufficient quantitative data or detailed experimental protocols could be retrieved to construct the requested in-depth technical guide.

Summary of Available Information

This compound, also known by its developmental code RS-37326, is classified as a pyrrole-acetic acid derivative with the chemical formula C₁₆H₁₅NO₄[1][2][3]. Its primary therapeutic application, as indicated by a clinical trial, was for its analgesic and anti-inflammatory properties[4][5].

A double-blind, randomized clinical trial involving 120 patients with postpartum uterine pain evaluated the efficacy and safety of single oral doses of 50 mg and 100 mg of this compound compared to 550 mg of naproxen (B1676952) sodium and a placebo. The study concluded that this compound, at both doses, demonstrated analgesic efficacy comparable to naproxen in managing moderate to severe postpartum uterine pain[4][5]. However, this study focused on the pharmacodynamic outcomes (pain relief and side effects) and did not report on the pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life, or bioavailability.

Searches for preclinical pharmacokinetic studies in common animal models such as rats and dogs did not yield any specific data for this compound. Furthermore, no information was found regarding its metabolic pathways, protein binding characteristics, or excretion routes in vivo. In the absence of such fundamental data, a detailed analysis of its absorption, distribution, metabolism, and excretion (ADME) profile cannot be provided.

Methodological Approach and Limitations

A systematic search of scientific databases and chemical registries was conducted to locate any available information on the in vivo pharmacokinetics and bioavailability of this compound. Search terms included "this compound," its chemical name "2-(p-anisoyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrrole-1-carboxylic acid," and its synonym "RS-37326"[2][3]. Despite these extensive searches, the core quantitative data required for this technical guide remains elusive.

Without access to primary research articles or regulatory submission documents that detail the pharmacokinetic profile of this compound, it is not possible to:

-

Present quantitative data in structured tables.

-

Provide detailed experimental protocols for key experiments.

-

Create visualizations of experimental workflows or related pathways.

Conclusion

The scarcity of publicly available scientific literature on the pharmacokinetics and bioavailability of this compound prevents the creation of a comprehensive technical guide as requested. The available information is limited to its chemical identity and a single clinical study focused on its analgesic efficacy. For researchers, scientists, and drug development professionals seeking to understand the pharmacokinetic properties of this compound, it would be necessary to either conduct new preclinical and clinical studies or gain access to proprietary data from the original developing entity, if such data exists.

References

Anirolac: A Technical Whitepaper on its Anti-inflammatory and Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anirolac is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class of compounds. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation and pain. This document provides a technical overview of the anti-inflammatory and analgesic properties of this compound, drawing from available clinical data and the established pharmacological profile of its drug class. Due to the limited availability of specific preclinical data for this compound, this guide incorporates generalized experimental protocols and signaling pathways representative of 2-arylpropionic acid derivatives.

Introduction

Pain and inflammation are complex physiological processes that contribute to a wide range of debilitating conditions. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for managing these symptoms. This compound, a member of the 2-arylpropionic acid derivative family, has been evaluated for its analgesic and anti-inflammatory efficacy. This whitepaper synthesizes the available clinical findings for this compound and provides a detailed look at the typical experimental methodologies and underlying signaling pathways relevant to its pharmacological action.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The anti-inflammatory and analgesic effects of this compound are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][2]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli.[1] The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation (redness, swelling, heat, and pain).

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and reducing inflammation. The relative selectivity of this compound for COX-1 versus COX-2 is not well-documented in the available literature, but this is a critical factor in the overall safety profile of any NSAID.

Below is a diagram illustrating the arachidonic acid pathway and the role of COX enzymes.

Quantitative Data from Clinical Studies

A double-blind clinical trial evaluated the analgesic efficacy of single oral doses of this compound in women with moderate to severe postpartum uterine pain. The study compared two doses of this compound (50 mg and 100 mg) with naproxen (B1676952) sodium (550 mg) and a placebo.

| Treatment Group | Number of Patients | Mean Summed Pain Intensity Difference (SPID) | Mean Total Pain Relief (TOPAR) |

| This compound 50 mg | 30 | 5.8 | 7.2 |

| This compound 100 mg | 30 | 7.1 | 8.5 |

| Naproxen Sodium 550 mg | 30 | 7.0 | 8.4 |

| Placebo | 30 | 2.1 | 3.5 |

Data extracted from a clinical trial on postpartum uterine pain.

Experimental Protocols

Due to the lack of specific published preclinical studies on this compound, this section outlines generalized, standard experimental protocols used to assess the anti-inflammatory and analgesic properties of NSAIDs.

In Vitro Anti-inflammatory Assays

4.1.1. Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

-

4.1.2. Lipopolysaccharide (LPS)-induced Pro-inflammatory Cytokine Production in Macrophages

-

Objective: To assess the effect of the test compound on the production of pro-inflammatory cytokines in immune cells.

-

Methodology:

-

A macrophage cell line (e.g., RAW 264.7) is cultured.

-

Cells are pre-treated with the test compound at various concentrations.

-

Lipopolysaccharide (LPS) is added to stimulate an inflammatory response.

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA.

-

In Vivo Analgesic and Anti-inflammatory Models

4.2.1. Carrageenan-induced Paw Edema in Rodents

-

Objective: To evaluate the anti-inflammatory effect of the test compound in an acute model of inflammation.

-

Methodology:

-

Rodents (rats or mice) are administered the test compound or vehicle orally.

-

After a set time, a sub-plantar injection of carrageenan is administered to the hind paw to induce localized inflammation and edema.

-

Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

-

4.2.2. Acetic Acid-induced Writhing Test in Mice

-

Objective: To assess the peripheral analgesic activity of the test compound.

-

Methodology:

-

Mice are pre-treated with the test compound or vehicle.

-

A solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions).

-

The number of writhes is counted for a specific period.

-

A reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.

-

Signaling Pathways in Inflammation

The pro-inflammatory stimulus LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways culminate in the transcriptional activation of genes encoding pro-inflammatory cytokines and enzymes like COX-2.

Conclusion

References

An In-depth Technical Guide to Anirolac: A Non-Steroidal Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anirolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrole (B145914) acetic acid class of compounds. It has demonstrated analgesic properties, with clinical findings indicating its efficacy is comparable to that of naproxen (B1676952) in the management of postpartum uterine pain[1]. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its molecular structure, chemical formula, and known biological activities. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Molecular Structure and Chemical Formula

This compound is chemically identified as (±)-5-(p-anisoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. Its chemical formula is C16H15NO4, and it has a molecular weight of approximately 285.29 g/mol .

The molecular structure of this compound is characterized by a pyrrolizine core, a p-anisoyl group, and a carboxylic acid functional group. The presence of a chiral center results in two enantiomers, and the compound is typically used as a racemic mixture.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available predicted data. For context, typical ranges for other NSAIDs are provided where available.

| Property | Value (this compound) | Typical Range for NSAIDs | Data Source |

| Molecular Formula | C16H15NO4 | - | Verified |

| Molecular Weight | 285.29 g/mol | 200 - 400 g/mol | Verified |

| Boiling Point | 532.6 ± 50.0 °C | High | Predicted |

| Density | 1.33 ± 0.1 g/cm³ | ~1.1 - 1.4 g/cm³ | Predicted |

| pKa | 4.27 ± 0.20 | 3 - 5 | Predicted |

| Solubility | Data not available | Varies (generally low in water) | - |

| LogP | Data not available | 2 - 5 | - |

Note: The boiling point, density, and pKa values for this compound are predicted and have not been experimentally verified in the reviewed literature.

Mechanism of Action

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation[2].

Specific quantitative data on the inhibitory activity (IC50 values) of this compound against COX-1 and COX-2 are not available in the reviewed literature. However, its classification as a traditional NSAID suggests that it is likely a non-selective inhibitor of both isoforms.

Prostaglandin (B15479496) Synthesis Pathway and NSAID Inhibition

The following diagram illustrates the general pathway of prostaglandin synthesis and the point of intervention for NSAIDs like this compound.

Caption: NSAID Inhibition of Prostaglandin Synthesis.

Experimental Protocols

General Synthesis of Pyrrole-2-Acetic Acid Derivatives

A common approach to the synthesis of pyrrole-2-acetic acid derivatives involves the construction of the pyrrole ring followed by the introduction or modification of the acetic acid side chain. One general method is the Paal-Knorr pyrrole synthesis, followed by functionalization.

Workflow for a Representative Synthesis:

Caption: Generalized Synthesis of Pyrrole Acetic Acids.

Protocol:

-

Pyrrole Ring Formation: A 1,4-dicarbonyl compound is reacted with a primary amine or ammonia (B1221849) in the presence of an acid catalyst, typically under reflux conditions, to yield the corresponding substituted pyrrole.

-

Functionalization: The pyrrole intermediate can be functionalized at various positions. For example, a Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) can introduce a formyl group, or a Friedel-Crafts acylation can introduce an aroyl group.

-

Introduction of the Acetic Acid Moiety: An acetic acid or a precursor moiety can be introduced via various methods, such as the reaction of a pyrrole derivative with an α-haloacetate.

-

Hydrolysis: If an ester precursor is used, the final step is typically an acid or base-catalyzed hydrolysis to yield the carboxylic acid.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for determining the IC50 values of a test compound against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection.

Protocol:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer.

-

Incubation: The test compound at various concentrations is pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is stopped, for instance, by the addition of a solution of hydrochloric acid.

-

PGE2 Quantification: The amount of PGE2 produced is quantified using an EIA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Pharmacokinetics

Specific pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and elimination half-life, are not available in the published literature. For comparative purposes, the table below presents typical pharmacokinetic parameters for other NSAIDs. It is important to note that these values can vary significantly between different compounds and species.

| Parameter | Etodolac | Ketorolac | General NSAID Characteristics |

| Bioavailability (%) | ~80 | >80 | Generally well-absorbed orally |

| Tmax (hours) | 1-2 | 0.5-1 | Rapid to moderate absorption |

| Protein Binding (%) | >99 | >99 | Highly bound to plasma proteins |

| Elimination Half-life (hours) | 6-8 | 4-6 | Varies widely (short to long) |

| Metabolism | Hepatic | Hepatic | Primarily hepatic |

| Excretion | Renal | Renal | Primarily renal |

Data for Etodolac and Ketorolac are provided for illustrative purposes and are not representative of this compound.

Clinical Efficacy

A notable clinical trial investigated the efficacy of this compound in treating postpartum uterine pain[1]. The study was a stratified, randomized, parallel, double-blind trial involving 120 women.

Key Findings:

-

Single oral doses of 50 mg and 100 mg of this compound were evaluated against 550 mg of naproxen sodium and a placebo.

-

Both 50 mg and 100 mg doses of this compound demonstrated significantly stronger analgesia than placebo.

-

The analgesic effect of both doses of this compound was found to be equivalent to that of 550 mg of naproxen sodium.

-

The most frequently reported side effect for all active treatments was drowsiness.

Logical Flow of the Clinical Trial:

Caption: Clinical Trial Workflow for this compound.

Conclusion

This compound is a pyrrole acetic acid derivative with confirmed analgesic efficacy comparable to naproxen in a clinical setting. Its mechanism of action is presumed to be through the non-selective inhibition of COX enzymes, consistent with other traditional NSAIDs. However, a significant gap exists in the publicly available data regarding its specific physicochemical properties, a detailed synthesis protocol, quantitative COX inhibition profile, and pharmacokinetic parameters. Further research is warranted to fully characterize this compound and to elucidate its complete pharmacological and toxicological profile. This would be essential for any future consideration of its development and therapeutic application.

References

Anirolac: A Technical Whitepaper on its Potential as a Nonsteroidal Anti-inflammatory Drug

Disclaimer: This document provides a technical overview based on publicly available information. It is important to note that comprehensive preclinical data for Anirolac, including in vitro enzyme inhibition and in vivo animal studies, are not widely available in the public domain. Therefore, this guide outlines the standard evaluation framework for a nonsteroidal anti-inflammatory drug (NSAID) and contextualizes the limited existing clinical data for this compound within this framework.

Introduction

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that has been evaluated for its analgesic properties.[1] As a member of the pyrrole (B145914) acetic acid derivatives, its chemical structure suggests a mechanism of action consistent with other drugs in its class, primarily through the inhibition of prostaglandin (B15479496) synthesis. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core scientific principles and experimental methodologies relevant to assessing the potential of this compound as a therapeutic agent. Given the limited specific data on this compound, this paper will also serve as a guide to the typical preclinical and clinical evaluation process for a novel NSAID.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923) and other pro-inflammatory mediators. There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1. The relative selectivity of an NSAID for COX-2 over COX-1 is a key determinant of its efficacy and safety profile.

Specific inhibitory concentrations (IC50) for this compound against COX-1 and COX-2 are not available in the public literature.

Preclinical Evaluation

A thorough preclinical evaluation is essential to characterize the pharmacological profile of a novel NSAID. This typically involves a battery of in vitro and in vivo assays.

In Vitro Cyclooxygenase Inhibition Assays

These assays are fundamental in determining the potency and selectivity of a compound against COX-1 and COX-2 enzymes.

Experimental Protocol: Fluorometric COX Inhibition Assay

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Compound Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, heme, the respective COX enzyme, and the test compound (or vehicle control).

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid and a fluorometric probe. The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase activity of COX then converts PGG2 to PGH2, which oxidizes the probe, resulting in a fluorescent signal.

-

Data Acquisition: The fluorescence is measured kinetically using a plate reader (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: The rate of fluorescence increase is calculated. The percentage of inhibition at each concentration of the test compound is determined relative to the vehicle control. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then calculated by fitting the data to a dose-response curve.

Table 1: In Vitro COX Inhibition Profile of this compound

| Enzyme | IC50 (µM) |

| COX-1 | Data not available in public domain |

| COX-2 | Data not available in public domain |

| Selectivity Index (COX-1/COX-2) | Data not available in public domain |

In Vivo Anti-inflammatory Models

Animal models are used to assess the anti-inflammatory efficacy of a compound in a physiological setting. The carrageenan-induced paw edema model is a standard for evaluating acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimation: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions.

-

Grouping and Dosing: Animals are randomly assigned to groups (e.g., vehicle control, positive control like Indomethacin, and different dose levels of this compound). The test compounds are typically administered orally 1 hour before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: The degree of paw swelling is calculated as the percentage increase in paw volume compared to the baseline. The percentage of inhibition of edema for each treated group is calculated relative to the vehicle control group.

Table 2: Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Maximum Inhibition of Edema (%) | Time of Peak Effect (hours) |

| Vehicle Control | - | - | - |

| Positive Control | - | Data not available in public domain | Data not available in public domain |

| This compound | - | Data not available in public domain | Data not available in public domain |

In Vivo Analgesic Models

Multiple models are used to assess both peripheral and central analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

-

Animal Acclimation and Dosing: Mice are acclimatized and dosed orally with vehicle, a positive control (e.g., Aspirin), or this compound.

-

Induction of Writhing: After a set absorption period (e.g., 30-60 minutes), animals receive an intraperitoneal injection of 0.6% acetic acid.

-

Observation: Each mouse is immediately placed in an individual observation chamber, and the number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes).

-

Data Analysis: The percentage of analgesic protection is calculated for each treated group compared to the vehicle control.

Experimental Protocol: Hot Plate Test (Central Analgesia)

-

Animal Acclimation and Dosing: Mice or rats are acclimatized and dosed with vehicle, a positive control (e.g., Morphine), or this compound.

-

Testing: At various time points after dosing, each animal is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Observation: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is used to prevent tissue damage.

-

Data Analysis: An increase in the reaction latency compared to the vehicle group indicates a central analgesic effect.

Table 3: Analgesic Activity of this compound in Preclinical Models

| Model | Species | Dose (mg/kg) | % Inhibition / Increase in Latency |

| Acetic Acid Writhing | Mouse | - | Data not available in public domain |

| Hot Plate Test | Mouse/Rat | - | Data not available in public domain |

Pharmacokinetics

Pharmacokinetic studies in animals are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. These studies inform dosing regimens for further preclinical and clinical trials.

Typical Experimental Protocol: Pharmacokinetic Study in Rats

-

Animal Preparation: Rats are cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Dosing: A defined dose of this compound is administered via intravenous (for bioavailability assessment) and oral routes.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Sample Analysis: Plasma is separated, and the concentration of this compound is quantified using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), clearance, and volume of distribution are calculated using specialized software. Oral bioavailability is determined by comparing the AUC from oral administration to the AUC from IV administration.

Table 4: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| Rat | Oral | - | Data not available | Data not available | Data not available | Data not available | Data not available |

| IV | - | Data not available | Data not available | Data not available | Data not available | - | |

| Dog | Oral | - | Data not available | Data not available | Data not available | Data not available | Data not available |

| IV | - | Data not available | Data not available | Data not available | Data not available | - |

Clinical Studies

The only readily available clinical study on this compound is a double-blind, randomized, parallel-group trial evaluating its analgesic efficacy for postpartum uterine pain.[1]

Study Design and Results

-

Population: 120 hospitalized women with moderate to severe postpartum uterine pain.[1]

-

Interventions: Single oral doses of this compound (50 mg or 100 mg), naproxen (B1676952) sodium (550 mg), or placebo.[1]

-

Primary Outcome: Pain intensity and pain relief rated on verbal scales over 6 hours.[1]

-

Key Findings:

-

Both 50 mg and 100 mg doses of this compound induced significantly stronger analgesia than placebo after the first hour.[1]

-

The highest analgesic ratings were observed with 100 mg this compound and 550 mg naproxen, which were statistically equivalent.[1]

-

The analgesic effect of 50 mg this compound was also significant, though slightly less than the 100 mg dose.[1]

-

-

Safety: Drowsiness was reported more frequently with all active treatments compared to placebo.[1]

Table 5: Clinical Efficacy of this compound in Postpartum Uterine Pain

| Treatment Group | Dose | Summed Analgesic Rating vs. Placebo (p-value) | Onset of Significant Analgesia |

| This compound | 50 mg | P ≤ 0.005 | > 1 hour |

| This compound | 100 mg | P ≤ 0.001 | > 1 hour |

| Naproxen Sodium | 550 mg | P ≤ 0.001 | > 1 hour |

Data summarized from Bloomfield et al., 1987.[1]

Conclusion and Future Directions

The available clinical data suggest that this compound possesses analgesic efficacy comparable to naproxen in the context of acute postpartum pain.[1] This finding indicates its potential as a nonsteroidal anti-inflammatory drug. However, a comprehensive assessment of its viability as a therapeutic agent is severely hampered by the lack of publicly available preclinical data.

To fully understand the potential of this compound, further research would be required to:

-

Determine its in vitro potency and selectivity against COX-1 and COX-2.

-

Characterize its efficacy and dose-response relationship in standard preclinical models of inflammation and pain.

-

Elucidate its full pharmacokinetic profile in multiple species.

-

Conduct comprehensive toxicology and safety pharmacology studies.

Without this fundamental preclinical data, the development of this compound as a safe and effective NSAID cannot be fully evaluated. The existing clinical study provides a promising, albeit isolated, piece of evidence for its analgesic potential.

References

The Effect of Anirolac on Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research providing specific quantitative data on Anirolac's direct effects on prostaglandin (B15479496) synthesis pathways, such as IC50 values for COX-1 and COX-2, is limited. This guide provides a comprehensive overview of the established mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) like this compound, supplemented with illustrative data from other NSAIDs to demonstrate typical experimental outcomes and methodologies.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated analgesic properties.[1] Its therapeutic effects, like those of other NSAIDs, are attributed to the modulation of the prostaglandin synthesis pathway. Prostaglandins (B1171923) are lipid compounds that play a crucial role in inflammation, pain, and fever.[2] By inhibiting the synthesis of prostaglandins, NSAIDs can effectively reduce these symptoms. This technical guide will delve into the core mechanisms by which this compound is presumed to exert its effects on the prostaglandin synthesis pathways, based on the well-established pharmacology of its drug class.

The Prostaglandin Synthesis Pathway and NSAID Intervention

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2. Arachidonic acid is then converted into prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes.[3][4][5] There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to the inflammatory response and pain.[6]

NSAIDs exert their anti-inflammatory and analgesic effects by inhibiting the activity of both COX-1 and COX-2 enzymes to varying degrees.[6] The inhibition of COX-2 is responsible for the desired therapeutic effects, while the inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.

Quantitative Analysis of COX Inhibition by NSAIDs

The potency and selectivity of NSAIDs are typically quantified by determining their half-maximal inhibitory concentration (IC50) for each COX isoform. A lower IC50 value indicates a higher inhibitory potency. The ratio of IC50 (COX-2) to IC50 (COX-1) is often used to express the selectivity of a drug for COX-2. While specific data for this compound is not available, the following table provides illustrative IC50 values for other common NSAIDs to demonstrate how this data is typically presented.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |

| Ibuprofen | 1.2 | 2.4 | 2.0 |

| Naproxen (B1676952) | 0.6 | 1.2 | 2.0 |

| Diclofenac | 0.1 | 0.01 | 0.1 |

| Celecoxib | 15 | 0.04 | 0.0027 |

Note: These values are examples and can vary depending on the specific experimental conditions.

Experimental Protocols for Assessing COX Inhibition

The following are generalized methodologies for key experiments used to determine the inhibitory effects of compounds like this compound on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction buffer typically contains Tris-HCl, hematin, and a co-factor such as phenol (B47542) or glutathione.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The production of a specific prostaglandin, typically PGE2, is measured. This can be done using various techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Whole Blood Assay for COX Inhibition

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.

Methodology:

-

Blood Collection: Freshly drawn human blood is treated with an anticoagulant.

-

COX-1 Activity: To measure COX-1 activity, a sample of the blood is allowed to clot, which stimulates platelet COX-1 to produce thromboxane (B8750289) B2 (TXB2).

-

COX-2 Activity: To measure COX-2 activity, another sample of blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes, followed by measurement of PGE2 production.

-

Inhibitor Treatment: The test compound is added to the blood samples at various concentrations before the stimulation step.

-

Prostanoid Measurement: The levels of TXB2 (for COX-1) and PGE2 (for COX-2) are quantified by ELISA or LC-MS.

-

Data Analysis: The IC50 values for the inhibition of each isoform are calculated.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human cyclooxygenase-1 activity and its responses to COX inhibitors are allosterically regulated by nonsubstrate fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound vs. naproxen for postpartum uterine pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology of non-steroidal anti-inflammatory drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Safety and Toxicology Profile of Anirolac: A Representative Assessment Based on NSAID Class Effects

Disclaimer: Publicly available, specific preclinical safety and toxicology data for Anirolac is limited. Therefore, this technical guide provides a representative profile based on the well-established characteristics of the non-steroidal anti-inflammatory drug (NSAID) class to which this compound belongs. The experimental protocols and data presented herein are illustrative and based on general regulatory requirements and typical findings for NSAIDs.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID). As with any new chemical entity intended for therapeutic use, a thorough nonclinical safety and toxicology evaluation is paramount to identify potential hazards and establish a safe starting dose for human clinical trials. This guide outlines the presumed mechanism of action of this compound and details the standard battery of preclinical studies designed to assess its safety profile.

Presumed Mechanism of Action: Cyclooxygenase Inhibition

Like other NSAIDs, this compound is presumed to exert its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) that mediate homeostatic functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and supporting platelet aggregation.[2]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, inflammation, and fever.[1][2]

By inhibiting both COX-1 and COX-2, non-selective NSAIDs like this compound reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain. However, the inhibition of COX-1 is also associated with the characteristic side effects of this drug class, including gastrointestinal irritation and effects on renal function.[1]

Preclinical Safety Evaluation Workflow

The preclinical safety assessment of a new drug candidate like this compound follows a structured progression of studies. This workflow is designed to identify potential toxicities early and to fully characterize the safety profile before moving to human trials.

Experimental Protocols for Key Toxicology Studies

The following sections detail the standard methodologies for the core set of toxicology studies required for a new NSAID.

Acute Oral Toxicity

-

Objective: To determine the potential for toxicity after a single high dose and to identify the maximum tolerated dose (MTD).

-

Protocol (based on OECD 423):

-

Species: Typically Wistar or Sprague-Dawley rats (one sex, usually female, is used initially).

-

Dose Levels: A starting dose of 300 mg/kg is common, with subsequent animals dosed at 2000 mg/kg or 5000 mg/kg depending on the outcome. A stepwise procedure is used.

-

Administration: A single oral gavage of the test substance.

-

Observation Period: 14 days.

-

Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross necropsy at the end of the study.

-

Repeated Dose Oral Toxicity

-

Objective: To characterize the toxicological profile following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).

-

Protocol (based on OECD 408 for 90-day study):

-

Species: Two species are typically required: a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).

-

Groups: At least three dose levels (low, mid, high) and a control group. A high-dose recovery group is often included.

-

Administration: Daily oral gavage for 90 consecutive days.

-

Endpoints:

-

In-life: Clinical observations, body weight, food/water consumption, ophthalmology, functional observational battery.

-

At Termination: Hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of a comprehensive list of tissues.

-

-

Genotoxicity

-

Objective: To assess the potential of the drug to cause damage to genetic material. A standard battery of tests is performed.

-

Protocols:

-

Ames Test (Bacterial Reverse Mutation Assay - OECD 471):

-

System: Multiple strains of Salmonella typhimurium and Escherichia coli.

-

Procedure: Bacteria are exposed to various concentrations of the drug, with and without metabolic activation (S9 mix), and revertant colonies are counted.

-

-

In Vitro Chromosomal Aberration Test (OECD 473):

-

System: Cultured mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells).

-

Procedure: Cells are treated with the drug, and metaphase cells are examined for chromosomal abnormalities.

-

-

In Vivo Micronucleus Test (OECD 474):

-

System: Rodent bone marrow or peripheral blood.

-

Procedure: Animals are treated with the drug, and immature erythrocytes are analyzed for the presence of micronuclei, which are indicative of chromosomal damage.

-

-

Carcinogenicity

-

Objective: To assess the tumorigenic potential of the drug after long-term exposure.

-

Protocol (based on OECD 451):

-

Species: Typically rats and mice.

-

Groups: A control group and at least two, but usually three, dose levels.

-

Administration: The drug is administered daily in the diet or by gavage for the lifetime of the animal (e.g., 24 months for rats).

-

Endpoints: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all tissues for neoplastic and non-neoplastic lesions.

-

Reproductive and Developmental Toxicity

-

Objective: To evaluate the potential effects of the drug on fertility, pregnancy, and fetal and offspring development.

-

Protocols:

-

Fertility and Early Embryonic Development (OECD 414): Male and female rodents are dosed before and during mating and through implantation to assess effects on reproductive performance.

-

Embryo-Fetal Development (OECD 414): Pregnant animals (typically rats and rabbits) are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.

-

Pre- and Postnatal Development (OECD 416): Pregnant and lactating female rodents are dosed from implantation through weaning to assess effects on the mother and the development and maturation of the offspring.

-

Illustrative Quantitative Data for a Representative NSAID

The following tables present hypothetical but representative data for a non-selective NSAID. These data are not specific to this compound.

Table 1: Illustrative Acute Oral Toxicity Data

| Species | Sex | LD50 (mg/kg) | Observed Clinical Signs |

| Rat | Male | ~1500 | Sedation, ataxia, piloerection, gastrointestinal bleeding |

| Rat | Female | ~1350 | Sedation, ataxia, piloerection, gastrointestinal bleeding |

| Mouse | Male | ~1800 | Similar to rats |

Table 2: Illustrative Key Findings from a 90-Day Repeated Dose Study in Rats

| Parameter | Low Dose (e.g., 10 mg/kg/day) | Mid Dose (e.g., 50 mg/kg/day) | High Dose (e.g., 200 mg/kg/day) |

| Hematology | No significant findings | Slight decrease in RBC count | Anemia (decreased RBC, HGB, HCT) |

| Clinical Chemistry | No significant findings | Slight increase in BUN | Increased BUN and creatinine, decreased albumin |

| Histopathology | No significant findings | Minimal gastric mucosal erosion | Gastric ulceration, renal papillary necrosis, liver cell hypertrophy |

| NOAEL | 10 mg/kg/day | - | - |

Table 3: Illustrative Genotoxicity Profile

| Assay | Metabolic Activation | Result |

| Ames Test | With and Without | Negative |

| In Vitro Chromosomal Aberration | With and Without | Negative |

| In Vivo Micronucleus Test | N/A | Negative |

Table 4: Illustrative Carcinogenicity and Reproductive Toxicity Findings

| Study Type | Finding |

| Carcinogenicity | No evidence of tumorigenicity in a 2-year rodent bioassay. |

| Reproductive Toxicity | Dystocia (difficult labor) and prolonged gestation at high doses, consistent with prostaglandin inhibition. |

| Developmental Toxicity | No teratogenic effects, but increased post-implantation loss and reduced fetal weight at maternally toxic doses. |

Summary and Conclusion

Based on its classification as an NSAID, the initial safety and toxicology profile of this compound is expected to be characterized by its effects on prostaglandin synthesis. The primary target organs for toxicity in preclinical studies would likely be the gastrointestinal tract and the kidneys, which is a hallmark of non-selective COX inhibitors. Genotoxicity and carcinogenicity are not typically associated with this class of drugs. Reproductive effects, such as delayed parturition, are anticipated at higher doses due to the role of prostaglandins in labor.

This representative profile underscores the importance of careful dose selection and monitoring for specific adverse events in the clinical development of this compound. The findings from a comprehensive preclinical toxicology program, as outlined in this guide, are essential for establishing a risk-benefit profile and ensuring patient safety in subsequent human trials.

References

Methodological & Application

Protocol for Testing Anirolac Efficacy in Rodent Pain Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anirolac is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated analgesic properties. Like other drugs in its class, this compound is understood to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in pain and inflammation.[1] This document provides detailed protocols for evaluating the analgesic efficacy of this compound in established rodent models of pain. The described methodologies are foundational for preclinical assessment of its potential as a therapeutic agent for pain management.

Due to the limited availability of specific preclinical data for this compound in the public domain, the quantitative data presented in the tables are representative of typical findings for non-selective NSAIDs in these models and should be considered illustrative. Researchers are advised to generate dose-response curves specific to this compound in their own experimental settings.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

NSAIDs like this compound primarily function by inhibiting the activity of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever.[1] By blocking this pathway, this compound reduces the production of prostaglandins at the site of injury or inflammation, thereby alleviating pain.

Figure 1. This compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Protocols

The following protocols are designed to assess the analgesic effects of this compound in rodent models of acute thermal pain and inflammatory pain.

Hot Plate Test

The hot plate test is a model of thermal nociception that evaluates the response of an animal to a heated surface. It is particularly useful for assessing the efficacy of centrally acting analgesics.

Experimental Workflow:

Figure 2. Workflow for the hot plate test.

Methodology:

-

Animals: Male or female mice (20-30 g) or rats (200-300 g) are used.

-

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.

-

Acclimatization: Animals are brought to the testing room at least 30 minutes before the experiment to acclimate.

-

Baseline Measurement: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Drug Administration: Animals are randomly assigned to groups and administered this compound (e.g., 10, 30, 100 mg/kg) or vehicle (e.g., saline, 0.5% carboxymethylcellulose) via intraperitoneal (i.p.) or oral (p.o.) route.

-

Post-Treatment Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the animals are again placed on the hot plate, and the response latency is recorded.

-

Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the vehicle-treated group. Data are typically analyzed using ANOVA followed by a post-hoc test.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Latency to Response (seconds) at 60 min (Mean ± SEM) |

| Vehicle | - | 8.5 ± 0.7 |

| This compound | 10 | 12.3 ± 1.1 |

| This compound | 30 | 18.9 ± 1.5** |

| This compound | 100 | 25.4 ± 2.0 |

| Morphine (Positive Control) | 10 | 28.1 ± 1.8 |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |

Tail-Flick Test

The tail-flick test is another model for assessing thermal nociception, primarily measuring a spinal reflex to a thermal stimulus.

Methodology:

-

Animals: Male or female mice (20-30 g) or rats (200-300 g).

-

Apparatus: A tail-flick apparatus that focuses a beam of radiant heat on the ventral surface of the tail.

-

Acclimatization and Baseline: Animals are gently restrained, and the tail is positioned in the apparatus. A baseline tail-flick latency is determined by applying the heat stimulus and measuring the time until the tail is withdrawn. A cut-off time (e.g., 10-12 seconds) is employed.

-

Drug Administration: Similar to the hot plate test, animals receive this compound or vehicle.

-

Post-Treatment Testing: Tail-flick latencies are measured at predetermined time points after drug administration.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Tail-Flick Latency (seconds) at 60 min (Mean ± SEM) | %MPE at 60 min |

| Vehicle | - | 3.2 ± 0.3 | 5.2 |

| This compound | 10 | 4.8 ± 0.4 | 25.8 |

| This compound | 30 | 6.5 ± 0.6** | 53.2 |

| This compound | 100 | 8.2 ± 0.7 | 78.1 |

| Morphine (Positive Control) | 10 | 9.5 ± 0.5 | 98.4 |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |

Formalin Test

The formalin test is a model of tonic, inflammatory pain that involves injecting a dilute formalin solution into the hind paw of the animal. This test has two distinct phases of nociceptive behavior. The early phase (0-5 minutes) is due to direct chemical stimulation of nociceptors, while the late phase (15-40 minutes) is associated with an inflammatory response.

Methodology:

-

Animals: Male or female mice (20-30 g) or rats (200-300 g).

-

Procedure:

-

Animals are pre-treated with this compound or vehicle.

-

After a specified time (e.g., 30 minutes), a small volume (e.g., 20-50 µL) of dilute formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

-

The animal is immediately placed in an observation chamber.

-

The total time spent licking or biting the injected paw is recorded for the early phase (0-5 minutes post-formalin) and the late phase (15-40 minutes post-formalin).

-

-

Data Analysis: The duration of paw licking/biting in each phase is compared between the this compound-treated and vehicle-treated groups.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Early Phase Licking Time (s) (Mean ± SEM) | Late Phase Licking Time (s) (Mean ± SEM) |

| Vehicle | - | 65.3 ± 5.1 | 152.8 ± 12.4 |

| This compound | 10 | 62.1 ± 4.8 | 110.5 ± 9.7 |

| This compound | 30 | 58.9 ± 5.3 | 75.2 ± 8.1** |

| This compound | 100 | 55.4 ± 4.9 | 42.6 ± 5.5 |

| Indomethacin (Positive Control) | 10 | 60.7 ± 5.0 | 55.1 ± 6.2 |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |

These standardized protocols provide a framework for the systematic evaluation of this compound's analgesic efficacy in preclinical rodent models. The hot plate and tail-flick tests are suitable for assessing its effects on acute thermal pain, while the formalin test provides insights into its activity against inflammatory pain. By generating robust and reproducible data using these models, researchers can effectively characterize the analgesic profile of this compound and inform its potential for further development as a pain therapeutic.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Anirolac in Bulk Drug and Pharmaceutical Formulations

Abstract

This application note describes a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Anirolac. The chromatographic separation was achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5] This method is suitable for routine quality control analysis of this compound in bulk drug substance and finished pharmaceutical products, as well as for stability studies.

Introduction

This compound is a novel small molecule entity with significant therapeutic potential. As with any pharmaceutical compound, a validated, reliable analytical method is crucial for ensuring the quality, safety, and efficacy of the final product.[1] High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances.[6][7] Reversed-phase HPLC, in particular, is widely used for the analysis of small molecules due to its versatility and compatibility with a broad range of compounds.[7][8]

This application note details the development and validation of an RP-HPLC method for the determination of this compound. The method is designed to be stability-indicating, meaning it can resolve this compound from its potential degradation products and impurities.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

-

HPLC System: A quaternary HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[9][10][11][12]

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (based on the assumption of this compound containing aromatic moieties).[16][17]

-

Run Time: 20 minutes.

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 17.0 | 10 | 90 |

| 17.1 | 90 | 10 |

| 20.0 | 90 | 10 |

2. Preparation of Solutions

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC grade water.

-

Adjust the pH to 3.0 using 85% phosphoric acid.

-

Filter the buffer through a 0.45 µm nylon filter.

-

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of this compound reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation (for a hypothetical 10 mg tablet):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the drug.

-

Dilute to the mark with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection. This yields a theoretical concentration of 100 µg/mL.

-

Data Presentation: Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[4][5] The results are summarized in the tables below.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.15 |

| Theoretical Plates | ≥ 2000 | 8500 |

| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.45% |

Table 2: Linearity

| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| 1 - 100 | y = 45872x + 1254 | 0.9998 |

Table 3: Precision

| Precision Type | Concentration Level (µg/mL) | %RSD (n=6) | Acceptance Criteria |

| Repeatability | 100 | 0.52% | %RSD ≤ 2.0% |

| Intermediate Precision | 100 | 0.78% | %RSD ≤ 2.0% |

Table 4: Accuracy (Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Acceptance Criteria |

| 80% | 80 | 79.8 | 99.75% | 98.0 - 102.0% |

| 100% | 100 | 100.5 | 100.50% | 98.0 - 102.0% |

| 120% | 120 | 121.1 | 100.92% | 98.0 - 102.0% |

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Method | Result (µg/mL) |

| LOD | Signal-to-Noise Ratio (3:1) | 0.25 |

| LOQ | Signal-to-Noise Ratio (10:1) | 0.80 |

Mandatory Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Caption: Hypothetical signaling pathway of this compound.

A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been developed and validated. The method meets all the requirements for a routine quality control analysis as per ICH guidelines. The stability-indicating nature of the assay makes it particularly suitable for monitoring the purity and stability of this compound in bulk drug and pharmaceutical dosage forms.

References

- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 2. actascientific.com [actascientific.com]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. altabrisagroup.com [altabrisagroup.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. ijprajournal.com [ijprajournal.com]

- 9. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]

- 10. learnaboutpharma.com [learnaboutpharma.com]

- 11. uhplcs.com [uhplcs.com]

- 12. glsciencesinc.com [glsciencesinc.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. welch-us.com [welch-us.com]

- 15. Why Acetonitrile Is Used as a Mobile Phase in HPLC: Key Properties and Benefits - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 16. ingenieria-analitica.com [ingenieria-analitica.com]

- 17. biotage.com [biotage.com]

Application Notes and Protocols for Determining the Anti-inflammatory Activity of Anirolac

These application notes provide detailed protocols for a panel of cell-based assays designed to elucidate the anti-inflammatory properties of Anirolac, a novel investigational compound. The described assays are intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction to this compound and its Putative Anti-inflammatory Action

This compound is a novel small molecule compound under investigation for its potential therapeutic effects. Based on its structural characteristics, it is hypothesized to function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1][2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[3][4] The anti-inflammatory benefits of NSAIDs are largely attributed to their inhibition of COX-2.[3]

The following protocols will guide the user through a series of in vitro experiments to determine if this compound exhibits anti-inflammatory activity by assessing its effects on key inflammatory pathways and mediators.

Application Note 1: Determination of this compound's Effect on Prostaglandin (B15479496) E2 (PGE2) Production

This assay quantitatively measures the production of Prostaglandin E2 (PGE2), a major product of the COX-2 enzyme, in cultured cells.[5] A reduction in PGE2 levels in the presence of this compound would suggest inhibition of the cyclooxygenase pathway.

Experimental Protocol: PGE2 Quantification by Competitive ELISA

This protocol is adapted for a macrophage-like cell line (e.g., RAW 264.7), which can be stimulated to produce inflammatory mediators.[6]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (stock solution in DMSO)

-

Indomethacin (positive control)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control (Indomethacin) in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the overnight culture medium from the cells.

-

Pre-incubation: Add 100 µL of medium containing the desired concentrations of this compound or Indomethacin to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 1 hour at 37°C.

-

Inflammatory Stimulation: Add 10 µL of LPS solution to each well (final concentration of 1 µg/mL), except for the unstimulated control wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell culture supernatant for PGE2 analysis.[7]

-

PGE2 Measurement: Perform the PGE2 competitive ELISA according to the manufacturer's protocol.[7][9] This typically involves adding the collected supernatants, standards, and a fixed amount of HRP-labeled PGE2 to an antibody-coated plate.

-

Data Analysis: Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.[7] Determine the IC50 value for this compound (the concentration that inhibits 50% of PGE2 production).

Data Presentation: Effect of this compound on LPS-Induced PGE2 Production